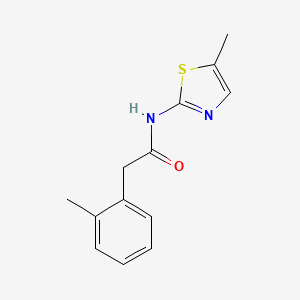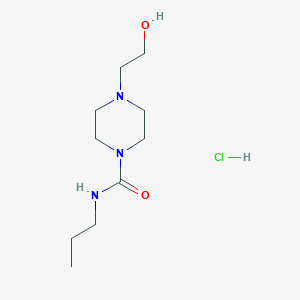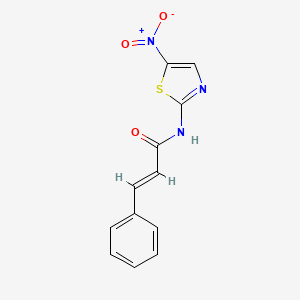![molecular formula C18H27N3O3 B5329798 methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5329798.png)
methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(2,2-dimethylpropanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMXB-A, and it has been found to have a range of interesting biochemical and physiological effects. In
作用机制
The mechanism of action of DMXB-A is not fully understood, but it is thought to involve the activation of a specific subtype of nicotinic acetylcholine receptor (nAChR), known as the α7 nAChR. Activation of this receptor has been shown to have a range of effects, including the reduction of neuroinflammation and oxidative stress, as well as the modulation of neurotransmitter release.
Biochemical and Physiological Effects
DMXB-A has been found to have a range of interesting biochemical and physiological effects. In addition to its neuroprotective effects, it has been found to have anti-inflammatory and antioxidant effects. It has also been found to modulate the release of several neurotransmitters, including acetylcholine, dopamine, and glutamate.
实验室实验的优点和局限性
One of the main advantages of using DMXB-A in lab experiments is its specificity for the α7 nAChR. This allows researchers to selectively activate this receptor and study its effects. However, one limitation of using DMXB-A is its relatively low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several potential future directions for research on DMXB-A. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential applications in the treatment of addiction, particularly nicotine addiction. Finally, there is also potential for the development of new compounds based on the structure of DMXB-A, which may have even greater specificity and efficacy for the α7 nAChR.
合成方法
The synthesis of DMXB-A involves several steps, including the reaction of 4-(4-methyl-1-piperazinyl)benzoic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2,2-dimethylpropanamide to form the amide intermediate. Finally, this intermediate is reacted with methyl iodide to form DMXB-A. The overall yield of this synthesis is around 40%.
科学研究应用
DMXB-A has been found to have a range of potential applications in scientific research. One of the most interesting applications is in the field of neuroscience, where it has been shown to have neuroprotective effects. DMXB-A has been found to reduce neuroinflammation and oxidative stress, which can help to protect neurons from damage. It has also been found to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
DMXB-A has also been studied for its potential applications in the treatment of addiction. It has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and nicotine, in animal models. This suggests that DMXB-A may be a promising candidate for the development of new treatments for addiction.
属性
IUPAC Name |
methyl 3-(2,2-dimethylpropanoylamino)-4-(4-methylpiperazin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-18(2,3)17(23)19-14-12-13(16(22)24-5)6-7-15(14)21-10-8-20(4)9-11-21/h6-7,12H,8-11H2,1-5H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEDYFLWNFVYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{2-[(2,3-dimethoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5329741.png)
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-2-furyl)ethyl]benzamide](/img/structure/B5329744.png)
![3-(ethylthio)-6-(5-nitro-2-propoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5329747.png)
![1-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5329753.png)
![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329754.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[4-(1H-pyrazol-4-yl)butanoyl]-1,4-diazepan-5-one](/img/structure/B5329755.png)

![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[1-(hydroxymethyl)cyclopentyl]acetamide](/img/structure/B5329762.png)


![8-[3-(1H-imidazol-2-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5329778.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5329790.png)
